molecular formula C5H10ClNS B1408600 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 1224582-79-9

1-Thia-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B1408600
CAS No.: 1224582-79-9
M. Wt: 151.66 g/mol
InChI Key: DMSKZOKNPWYBCV-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound belongs to the thia-azaspiro family, characterized by a sulfur atom (thia) and a nitrogen atom (aza) within a spirocyclic framework. Its IUPAC name, 1-thia-6-azaspiro[3.3]heptane hydrochloride , is derived from:

  • Spiro[3.3]heptane : A bicyclic system with two three-membered rings sharing one carbon atom.
  • 1-thia : A sulfur atom at position 1 of the first ring.
  • 6-aza : A nitrogen atom at position 6 of the second ring.
  • Hydrochloride : A salt form enhancing stability and solubility.

Key Structural Features:

Property Description
Molecular Formula $$ \text{C}5\text{H}{10}\text{ClNS} $$
Spiro Carbon Connects two three-membered rings (C1 and C6)
Heteroatom Positions Sulfur (S1) in the first ring, nitrogen (N6) in the second ring
Ring Sizes Both rings are three-membered (cyclopropane analogs)

The hydrochloride salt forms via protonation of the nitrogen atom, confirmed by X-ray crystallography in related spiro compounds.

Historical Context of Spirocyclic Compound Development

Spirocyclic compounds were first systematically described by Adolf von Baeyer in 1900. The development of this compound aligns with modern trends in drug discovery:

  • Pre-2000s : Spirocycles were rare in pharmaceuticals due to synthetic challenges.
  • 2010s : Advances in catalytic cyclization (e.g., Carreira’s rhodium-catalyzed hydroformylation) enabled scalable synthesis of azaspiro scaffolds.
  • 2020s : Recognition of spiro[3.3]heptanes as non-planar bioisosteres for benzene and piperidine.

Notable milestones:

  • 2016 : First reported synthesis of 2-thia-6-azaspiro[3.3]heptane derivatives via cyclopropane rearrangements.
  • 2023 : Use of spiro[3.3]heptanes in kinase inhibitors (e.g., BRAF V600E and EGFR targets).

Significance in Heterocyclic Chemistry

This compound addresses critical challenges in heterocyclic chemistry:

  • Three-Dimensionality : Reduces planar aromaticity, improving solubility and metabolic stability.
  • Bioisosterism : Mimics meta- and para-substituted benzene rings while offering vector diversity (Fig. 1).
  • Synthetic Versatility : Serves as a precursor for functionalized spirocycles via:
    • N-alkylation (e.g., coupling with pyridine carboxamides).
    • Sulfur oxidation to sulfone derivatives.

Comparative Reactivity of Key Functional Groups:

Group Reactivity Application Example
Secondary Amine Forms salts (e.g., hydrochloride) Enhances crystallinity and stability
Thioether Oxidizes to sulfone Modulates electronic properties
Spiro Carbon Resists ring-opening under mild conditions Maintains structural integrity

Position within Thia-azaspiro Compound Family

This compound is part of a broader class of sulfur- and nitrogen-containing spirocycles. Key comparisons:

Compound Structure Key Differences
2-Thia-6-azaspiro[3.3]heptane No hydrochloride salt Lower solubility, used in organic synthesis
2-Oxa-6-azaspiro[3.3]heptane Oxygen instead of sulfur Altered hydrogen-bonding capacity
1-Thia-4-azaspiro[4.5]decan-3-one Larger ring system (4.5 spiro) Used in anticancer drug candidates

The hydrochloride derivative is preferred in pharmaceutical applications due to:

  • Enhanced Solubility : 10–20× higher than neutral analogs in aqueous buffers.
  • Stability : Resists decomposition under ambient conditions compared to oxalate salts.

Properties

IUPAC Name

1-thia-6-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSKZOKNPWYBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Lithium Aluminum Hydride Reduction and Ring Closure

According to a patent (CN102442934A), the synthesis begins with a precursor compound, often a heterocyclic derivative, which undergoes reduction using lithium aluminum hydride (LiAlH₄). The process involves:

  • Step 1: Reduction of a suitable precursor (compound 14) with LiAlH₄ in tetrahydrofuran (THF) at 0–20°C, yielding an intermediate amine or alcohol.
  • Step 2: Protection of the amine group using tosyl chloride (TsCl) in pyridine to facilitate subsequent ring closure.
  • Step 3: Nucleophilic substitution with ortho-nitrophenyl sulfonamide, promoting ring closure to form the azaspiro structure.
  • Step 4: Introduction of sulfur via reaction with thiophenol, leading to the thia-derivative.
  • Step 5: Acidic hydrolysis and subsequent alkylation with tert-butyl dicarbonate (BOC₂O) under alkaline conditions to stabilize the amine and facilitate final ring closure.

Reaction Conditions & Yields:

Step Reagents & Conditions Yield (%) Notes
Reduction LiAlH₄ in THF, 0–20°C 96.2 High yield, mild conditions
Tosylation TsCl, pyridine 80 Efficient protection step
Ring closure Sulfonamide + base 82 High efficiency
Sulfur introduction Thiophenol + base 72 Good yield, mild conditions
Final alkylation Acid hydrolysis + BOC₂O 60 Moderate yield, scalable

This method emphasizes mild reaction conditions and high yields, making it suitable for large-scale synthesis.

Alternative Synthetic Routes

Method B: Multi-step Synthesis via Nucleophilic Alkylation

A different approach, reported in Organic Letters (ACS, 2023), involves a two-step process starting from commercially available precursors:

  • Step 1: Alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) facilitated by hydroxide ions, forming the azetidine ring with an 87% isolated yield at 100 g scale.
  • Step 2: Functionalization of the intermediate through nucleophilic substitution and ring closure to form the spirocyclic core.

This route avoids the use of costly or hazardous reagents like LiAlH₄ and emphasizes cost-effectiveness and scalability.

Method C: Direct Cyclization Using Sulfonamide Precursors

A third method involves direct cyclization of sulfonamide derivatives under basic conditions, often employing sodium hydroxide or potassium carbonate, to promote intramolecular nucleophilic attack and ring formation. This pathway tends to have lower yields (~55%) but offers operational simplicity.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Reaction Conditions Overall Yield (%) Advantages Limitations
A Compound 14, Tosyl chloride, Thiophenol Reduction, Protection, Nucleophilic substitution Mild, room temperature 41 (total) Mild conditions, high yield Multi-step, requires protection/deprotection
B 2-Fluoro-4-nitroaniline, BBMO Alkylation, Ring closure Hydroxide-mediated, scalable 87 Cost-effective, scalable Requires handling of bromides and oxetanes
C Sulfonamide derivatives Intramolecular cyclization Basic reflux ~55 Operational simplicity Lower yields, less control

Research Findings and Optimization Strategies

Recent research emphasizes the importance of reaction conditions in maximizing yields and scalability:

  • Temperature Control: Maintaining low temperatures during reduction steps (0–20°C) minimizes side reactions.
  • Choice of Solvent: THF is preferred for LiAlH₄ reductions; DMF or ethyl acetate are suitable for ring closure and alkylation steps.
  • Protection Strategies: Tosylation and BOC protection are critical for controlling reactivity and facilitating subsequent ring formation.
  • Scale-Up Considerations: The hydroxide-facilitated alkylation route demonstrated successful scale-up to 100 g with minimal yield loss, indicating its industrial viability.

Chemical Reactions Analysis

Types of Reactions

1-Thia-6-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Chemical Synthesis Applications

1-Thia-6-azaspiro[3.3]heptane hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of complex molecules through various chemical reactions, including:

  • Synthesis of Spirocyclic Compounds : The compound is often employed as a precursor in the synthesis of other spirocyclic structures, which are important in medicinal chemistry due to their bioactive properties.
  • Drug Development : Its structural features allow it to be modified into potential therapeutic agents, including analogs of existing pharmaceuticals such as anesthetics and analgesics.

Biological Research Applications

The compound has garnered attention for its potential biological activities. Research has focused on its interactions with biological molecules, leading to several key applications:

  • Pharmacological Studies : Investigations into the compound's effects on various biological systems have shown promise in understanding its therapeutic potential. Studies indicate that it may interact with specific enzymes or receptors, influencing biological pathways.
  • Medicinal Chemistry : The unique spirocyclic structure is believed to enhance the biological activity of derivatives, making it a candidate for further development in drug discovery .

Industrial Applications

In addition to its applications in research and development, this compound has potential uses in industrial processes:

  • Material Science : The compound can be explored for its properties in creating new materials with specific functionalities, which can be advantageous in various industrial applications.
  • Chemical Processes : Its involvement in chemical reactions can lead to the development of more efficient synthetic routes and methodologies in organic chemistry.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesKey Applications
6-Amino-2-thiaspiro[3.3]heptane hydrochlorideSimilar spirocyclic structurePotential therapeutic agents
2-Oxa-6-azaspiro[3.3]heptaneContains oxygen instead of sulfurUsed in cancer therapy and as kinase inhibitors

The distinct combination of sulfur and nitrogen atoms in this compound imparts unique chemical and biological properties that differentiate it from other spirocyclic compounds.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Therapeutic Potential : A study demonstrated that derivatives of this compound could act as bioisosteres of piperidine, leading to enhanced pharmacological profiles when incorporated into drug frameworks like bupivacaine, resulting in new analogs with significant activity.
  • Biological Activity Assessment : Research has shown that modifications to the spirocyclic structure can yield compounds with improved binding affinity to target proteins, indicating their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 1-Thia-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The spirocyclic structure allows it to fit into specific binding sites, making it a valuable compound for drug design and development .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1427358-97-1 (hydrochloride form) .
  • Storage : Recommended to be stored under inert atmosphere at 2–8°C .
  • Applications : Primarily utilized as a Protein Degrader Building Block in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) .
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H317 (may cause allergic skin reaction), necessitating precautions such as wearing protective gloves and avoiding inhalation .

Comparison with Similar Compounds

The following table compares 1-Thia-6-azaspiro[3.3]heptane hydrochloride with structurally related spirocyclic compounds, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Synthesis Notes References
This compound C₅H₁₀ClNO₂S 183.66 Sulfur atom, hydrochloride salt Protein degrader building blocks; industrial-scale availability (25 kg drums)
6-Amino-2-thiaspiro[3.3]heptane hydrochloride C₆H₁₂ClNS 165.68 Amino group, sulfur atom Synthesized via a nine-step route from 2,2-bis(bromomethyl)-1,3-propanediol; potential nucleoside analog
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride C₆H₁₀FN·HCl 158.61 Fluorine substituent Enhanced metabolic stability; used in fluorine scan analog studies
2-Azaspiro[3.3]heptane hydrochloride C₆H₁₁N·HCl 133.62 Single nitrogen, no heteroatom substitution Simpler structure; foundational building block for spirocyclic chemistry
6-Oxa-1-azaspiro[3.3]heptane oxalate C₁₂H₂₀N₂O₆ 288.30 Oxygen atom (oxa), oxalate salt Improved solubility; explored in drug discovery for polarity modulation
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride C₁₂H₁₆N₂·2HCl 261.20 Two nitrogen atoms, benzyl group Versatile intermediate in asymmetric synthesis and catalysis

Commercial Availability

  • This compound is available industrially in 25 kg drums (99% purity) for large-scale manufacturing .
  • Specialized analogs like 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride are typically offered in smaller quantities (mg to g scale) for research purposes .

Biological Activity

1-Thia-6-azaspiro[3.3]heptane hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which is believed to influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound is characterized by a spirocyclic structure that includes a sulfur atom, which may play a critical role in its interaction with biological targets. The molecular formula is C5H9ClN2O2SC_5H_9ClN_2O_2S, and it can be synthesized through various organic reactions that emphasize the formation of the spirocyclic framework.

Biological Activity Overview

Research indicates that this compound exhibits potential pharmacological properties, particularly in modulating neurotransmitter systems. Its interactions with serotonin and dopamine pathways suggest possible applications as an antipsychotic or anxiolytic agent .

The mechanism of action involves binding to specific receptors and enzymes, leading to modulation of neurotransmitter activity. This interaction is crucial for understanding both therapeutic effects and potential side effects .

Pharmacological Studies

  • Neurotransmitter Modulation : Preliminary studies have shown that this compound may influence serotonin and dopamine receptors, which are vital for mood regulation and cognitive functions .
  • Antimicrobial Activity : In vitro studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, though more comprehensive studies are needed to validate these findings .
  • Potential as a Drug Scaffold : The compound's structural features make it a promising scaffold for developing new drugs with specific biological activities through modifications of its functional groups .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-Oxa-6-azaspiro[3.3]heptane hydrochlorideContains oxygen instead of sulfurPotentially different reactivity and biological activity
2-Thia-6-azaspiro[3.3]heptane hydrochlorideDifferent position of sulfur atomMay exhibit distinct pharmacological profiles
1,1-Dioxo derivativesContains additional oxygen functionalitiesEnhanced stability and reactivity

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles, emphasizing the uniqueness of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-thia-6-azaspiro[3.3]heptane hydrochloride, and how do they compare in terms of yield and purity?

  • Methodology : The compound is synthesized via spirocyclization strategies, often involving sulfur-containing precursors and nitrogen-protected intermediates. For example, Scheme 5 in Xu et al. () outlines a route using vitamin C derivatives as chiral starting materials, achieving stereochemical control. Reactions typically employ THF as a solvent and triethylamine (Et3_3N) to neutralize HCl byproducts, followed by column chromatography for purification .
  • Comparison : Alternative routes may use photochemical decomposition of pyrazoline precursors (as seen in related bicyclic amines; ), but these may introduce impurities requiring advanced separation techniques like recrystallization. Yield optimization often depends on reaction time (e.g., 3 days for phosphazene derivatives; ) and stoichiometric ratios of reagents.

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : X-ray crystallography is critical for confirming spirocyclic geometry and protonation states. For example, highlights InChI codes and crystallographic data for structurally related azabicyclo compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves ring strain effects and hydrogen bonding between the amine and chloride ions. Mass spectrometry (MS) confirms molecular weight (e.g., 151.66 g/mol; ) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for spirocyclic compounds like this compound?

  • Case Study : Discrepancies in 1H^{1}\text{H}-NMR shifts (e.g., unexpected splitting or integration ratios) may arise from dynamic ring puckering or solvent-dependent conformational changes. For instance, notes that THF solvent residues can interact with the spiro nitrogen, altering peak positions. Solutions include:

  • Using deuterated DMSO to stabilize protonation states.
  • Computational modeling (DFT or MD simulations) to predict coupling constants and compare with experimental data .

Q. What strategies optimize the enantiomeric purity of 1-thia-6-azaspiro[3.3]heptane derivatives for pharmacological studies?

  • Methodology : Chiral resolution techniques are essential. describes asymmetric synthesis using chiral auxiliaries derived from vitamin C or L-tartrate esters (Schemes 6–9). High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate enantiomers, with purity assessed via polarimetry or circular dichroism (CD) .

Q. How do computational models aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, notes that bicyclic amines exhibit unique exit vector angles (mimicking meta-substituted benzenes), influencing regioselectivity. Molecular docking studies can further predict interactions with biological targets, such as enzyme active sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Thia-6-azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
1-Thia-6-azaspiro[3.3]heptane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.